(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14489491
InChI: InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13+,14?,17-/m1/s1
SMILES:
Molecular Formula: C17H17N5O6S
Molecular Weight: 419.4 g/mol

(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol

CAS No.:

Cat. No.: VC14489491

Molecular Formula: C17H17N5O6S

Molecular Weight: 419.4 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol -

Specification

Molecular Formula C17H17N5O6S
Molecular Weight 419.4 g/mol
IUPAC Name (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol
Standard InChI InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13+,14?,17-/m1/s1
Standard InChI Key DYCJFJRCWPVDHY-NUKIEUHSSA-N
Isomeric SMILES C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4C([C@H]([C@H](O4)CO)O)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, (2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol, reflects the compound’s stereochemistry and functional groups . Its molecular formula, C₁₇H₁₇N₅O₆S, encodes a purine base linked to a ribose sugar modified with a 4-nitrobenzylthio substituent . The presence of three hydroxyl groups on the ribose moiety and a nitro group on the benzyl ring contributes to its polar surface area (PSA) of 157 Ų, a critical parameter influencing membrane permeability .

Stereochemical Configuration

NBMPR’s biological activity is highly dependent on its stereochemistry. The ribose sugar adopts a β-D-ribofuranosyl configuration, with the hydroxymethyl group at the C2 position in the R configuration . X-ray crystallographic studies confirm that the purine base occupies the anti-conformation relative to the ribose, optimizing interactions with ENT1’s substrate-binding pocket .

Spectroscopic and Computational Identifiers

The compound’s SMILES notation, C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@H]([C@H](O4)CO)O)O)[N+](=O)[O-], and InChIKey, DYCJFJRCWPVDHY-ABYLEIOUSA-N, facilitate database searches and computational modeling . Nuclear magnetic resonance (NMR) spectra reveal characteristic shifts for the nitrobenzyl protons (δ 8.2–7.5 ppm) and ribose anomeric proton (δ 5.9 ppm) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight419.4 g/mol
LogP (Partition Coefficient)1.5
Hydrogen Bond Donors3
Hydrogen Bond Acceptors10
Rotatable Bonds5

Pharmacological Profile and Mechanism of Action

ENT1 Inhibition and Selectivity

NBMPR is a prototypical inhibitor of ENT1, a ubiquitously expressed transporter that mediates the bidirectional diffusion of nucleosides like adenosine and uridine . Competitive binding assays demonstrate NBMPR’s high affinity for ENT1, with a reported inhibition constant (Kᵢ) of 0.64 nM, surpassing earlier analogs like 6-benzylthioinosine (Kᵢ = 53 nM) . This potency arises from hydrophobic interactions between the nitrobenzyl group and ENT1’s transmembrane helices, as well as hydrogen bonding between the ribose hydroxyls and conserved residues .

Druglikeness and ADMET Properties

NBMPR adheres to Lipinski’s Rule of Five (molecular weight <500, LogP <5, hydrogen bond donors <5, acceptors <10), predicting favorable intestinal absorption . Despite this, its high PSA (157 Ų) restricts blood-brain barrier penetration, confining applications to peripheral tissues . In vitro metabolic studies using human liver microsomes reveal rapid glucuronidation of the ribose hydroxyls, suggesting need for prodrug strategies .

Synthetic Approaches and Structure-Activity Relationships (SAR)

Synthetic Pathways

The synthesis of NBMPR typically begins with 6-mercaptopurine riboside, which undergoes nucleophilic substitution with 4-nitrobenzyl bromide in the presence of a base . Purification via reverse-phase chromatography yields the final product with >95% purity . Alternative routes involve coupling preformed purine-thioether intermediates with protected ribose derivatives, followed by deprotection .

Modifications at the C8 Position

SAR studies highlight the C8 position as a critical site for optimizing ENT1 affinity. Introducing alkylamine chains at C8, as in derivatives 46–58, reduces polarity while maintaining inhibitory activity . For instance, the C8-n-pentylamine analog (50) exhibits a Kᵢ of 2.3 nM, comparable to NBMPR but with improved logP (2.1 vs. 1.5) . Bulky substituents like cyclopentylamine (54) further enhance binding, achieving Kᵢ values as low as 0.64 nM .

Table 2: Activity of C8-Substituted NBMPR Analogs

CompoundSubstituentKᵢ (nM)LogP
NBMPRNone0.641.5
50n-Pentylamine2.32.1
54Cyclopentylamine0.642.4
73Cyclohexylamine1.22.6

Ribose Modifications

Replacing the ribose moiety with a benzyl group (e.g., compound 59) reduces ENT1 affinity (Kᵢ = 135 nM), underscoring the importance of the sugar’s hydroxyl groups in target engagement . Conversely, fluorination at the C2’ position improves metabolic stability without compromising activity, offering a promising avenue for derivative development .

Applications in Medicinal Chemistry

Tool Compound in Transport Studies

NBMPR is indispensable for differentiating ENT1-mediated transport from other nucleoside transporters (e.g., ENT2, CNTs) . In radiolabeled uptake assays, 10 nM NBMPR suppresses >90% of ENT1 activity in erythrocytes, enabling precise quantification of transporter expression .

Scaffold for Anticancer Agents

Structure-based drug design has leveraged NBMPR’s pharmacophore to develop dual ENT1/hENT2 inhibitors with enhanced tumor selectivity . Hybrid molecules incorporating platinum(II) centers, such as Pt-NBMPR conjugates, demonstrate synergistic cytotoxicity in cisplatin-resistant ovarian cancer cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator